Holomycin-d3 is a secondary metabolite belonging to the dithiolopyrrolone class of compounds, primarily recognized for its broad-spectrum antibiotic properties. It is produced by various strains of Streptomyces, particularly Streptomyces clavuligerus. Holomycin-d3 exhibits significant biological activities, including antitumor effects and inhibition of RNA synthesis in vivo, making it a compound of interest in pharmaceutical research and development .
Holomycin-d3 is derived from specific microbial sources, notably Streptomyces clavuligerus and Photobacterium galatheae. These organisms are known for their ability to synthesize various bioactive compounds, including holomycin-d3. The biosynthetic pathway for holomycin involves several key enzymes, including nonribosomal peptide synthetases, which facilitate the assembly of this complex molecule .
Holomycin-d3 is classified under the broader category of dithiolopyrrolones. This classification is based on its structural characteristics, which include a unique bicyclic framework that incorporates sulfur and nitrogen atoms. The compound's chemical structure contributes to its biological activity and potential therapeutic applications .
The synthesis of holomycin-d3 can be approached through both natural extraction from microbial sources and synthetic methodologies. The natural biosynthesis involves fermentation processes where Streptomyces strains are cultivated under specific conditions to maximize yield.
Technical Details:
Recent studies have also explored synthetic routes to holomycin-d3, employing advanced organic synthesis techniques that mimic the natural biosynthetic pathways .
The molecular formula of holomycin-d3 is , with a molecular weight of approximately 214.27 g/mol. Its structure features a bicyclic system that includes both dithiolopyrrolone and amide functionalities.
Data:
Holomycin-d3 participates in various chemical reactions that underscore its biological activity. Key reactions include:
Technical Details:
The mechanism of action of holomycin-d3 primarily involves inhibition of RNA synthesis in bacterial cells. This inhibition occurs through the binding of holomycin to RNA polymerase or other essential proteins involved in transcription.
Relevant data include:
Holomycin-d3 has several scientific applications:
Holomycin-d3 possesses the characteristic dithiolopyrrolone bicyclic structure common to this antibiotic class, featuring a 5,5-fused heterocyclic system comprising a pyrrolinone ring condensed with a 1,2-dithiole ring. The defining structural element is the ene-disulfide functional group (–S–S–), which bridges C3 and C4 positions of the dithiole ring. This electronically unique arrangement creates a planar, conjugated chromophore responsible for its distinctive yellow color and UV absorbance maximum at 388 nm [1] [9]. The ene-disulfide is not merely structural but functionally critical, participating in redox reactions and metal chelation. Deuterium labeling occurs specifically at the N-acetyl methyl group (–CO–CD₃), preserving the compound's bioactivity while enabling isotopic tracing. The molecular formula is C₇H₃D₃N₂O₂S₂, with a molecular weight of 217.3 g/mol [1]. Key physicochemical properties include a density of 1.632 g/cm³ and a high boiling point of 532.15°C at 760 mmHg, reflecting the compound's thermal stability [1] [6].
Table 1: Physicochemical Properties of Holomycin-d3
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₃D₃N₂O₂S₂ | Deuterium labeling at acetyl group |
Molecular Weight | 217.3 g/mol | Confirmed via mass spectrometry |
Density | 1.632 g/cm³ | Indicates molecular packing efficiency |
Boiling Point | 532.15°C at 760 mmHg | Reflects thermal stability |
UV-Vis λmax | 388 nm | Characteristic ene-disulfide chromophore |
Canonical SMILES | CC(=O)NC₁=C₂C(=CSS₂)NC₁=O | Core structural representation |
Isomeric SMILES (D3) | [²H]C([²H])([²H])C(=O)NC₁=C₂C(=CSS₂)NC₁=O | Deuterium-specific notation |
Deuterium incorporation into holomycin primarily targets metabolically stable sites to minimize isotopic loss during biological studies. The N-acetyl group (–CO–CD₃) serves as the optimal labeling position due to its resistance to enzymatic degradation. Two primary strategies achieve deuterium labeling:
Holomycin-d3 biosynthesis originates from the same gene clusters as non-deuterated holomycin, with deuterium incorporation dependent on precursor feeding. The holomycin biosynthetic gene cluster (BGC) has been characterized in multiple bacteria, including Streptomyces clavuligerus and Photobacterium galatheae S2753. In P. galatheae, BGC11 spans 10 genes (hlmF-Y-G-A-B-C-D-E-H-X), with key enzymatic functions [5] [8] [9]:
Table 2: Key Enzymes in Holomycin Biosynthetic Gene Clusters
Gene | Protein Function | Domain Architecture | Role in Holomycin-d3 Biosynthesis |
---|---|---|---|
hlmE | Nonribosomal peptide synthetase | Cy-A-T | L-Cys activation and dipeptide formation |
hlmB | Acyl-CoA dehydrogenase | Flavin-binding | Initial oxidation of thiol groups |
hlmD | FMN-dependent oxidoreductase | Flavin-binding | Formation of the ene-disulfide bridge |
hlmF | Decarboxylase | PPC-DC domain | Decarboxylation of cyclized intermediate |
hlmA | Acyltransferase | GNAT family | N-Acetylation (incorporates deuterium label) |
The redox-labile ene-disulfide in holomycin-d3 undergoes reversible modifications that significantly impact its bioactivity:
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